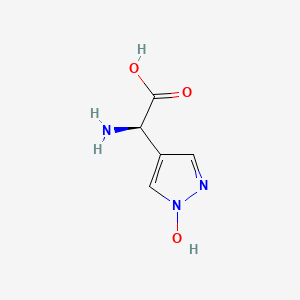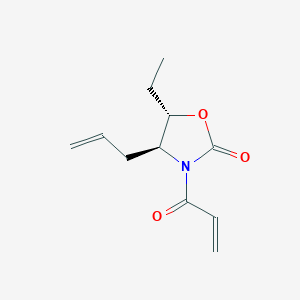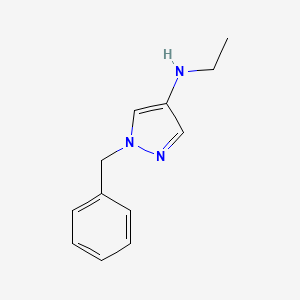![molecular formula C8H8N2O2 B15207112 (2-Aminobenzo[d]oxazol-5-yl)methanol](/img/structure/B15207112.png)
(2-Aminobenzo[d]oxazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminobenzo[d]oxazol-5-yl)methanol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (2-Aminobenzo[d]oxazol-5-yl)methanol involves the reaction of 2-aminophenol with formaldehyde under acidic conditions. This reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative .
Another method involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and the absence of metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and reduce energy consumption .
化学反応の分析
Types of Reactions
(2-Aminobenzo[d]oxazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which have significant applications in medicinal chemistry and material science .
科学的研究の応用
(2-Aminobenzo[d]oxazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a biological probe due to its ability to interact with various biomolecules.
Industry: It is used in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of (2-Aminobenzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites on these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
2-Aminobenzoxazole: Similar in structure but lacks the hydroxyl group.
2-Methoxybenzoxazole: Contains a methoxy group instead of an amino group.
2-Ethoxybenzoxazole: Contains an ethoxy group instead of an amino group.
Uniqueness
(2-Aminobenzo[d]oxazol-5-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a broader range of chemical reactions and interactions with biological targets.
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(2-amino-1,3-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N2O2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-3,11H,4H2,(H2,9,10) |
InChIキー |
CHTHZBNGDKTHAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CO)N=C(O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


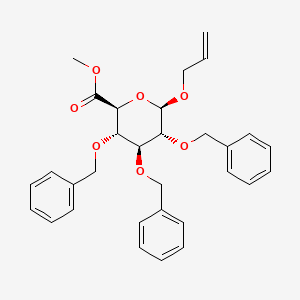
![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
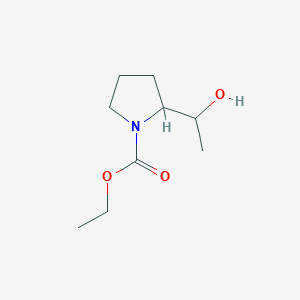
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
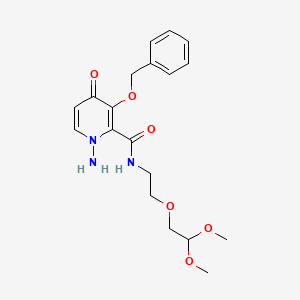

![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
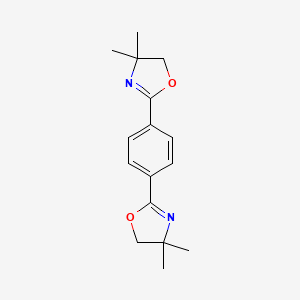
![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)

